

In-Depth Technical Guide: 4-Hydroxymethyl-7-azaindole (CAS 936549-95-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxymethyl-7-azaindole

Cat. No.: B1289856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole, with CAS number 936549-95-0, is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.^[1] Its 7-azaindole core, a bioisostere of indole, imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and its role as a scaffold in targeting key signaling pathways implicated in various diseases, particularly cancer.

Chemical and Physical Properties

While specific experimental data for the melting point, boiling point, and solubility of **4-Hydroxymethyl-7-azaindole** are not readily available in the searched literature, data for related compounds and general characteristics can provide valuable insights. The fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	936549-95-0	[2]
Molecular Formula	C ₈ H ₈ N ₂ O	[3] [4]
Molecular Weight	148.16 g/mol	[1] [3] [4]
Synonyms	(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol, 7-Azaindole-4-methanol	[1] [5]
Appearance	Solid (predicted)	[5]
Purity	Typically ≥95-99% from commercial suppliers	[2] [4]

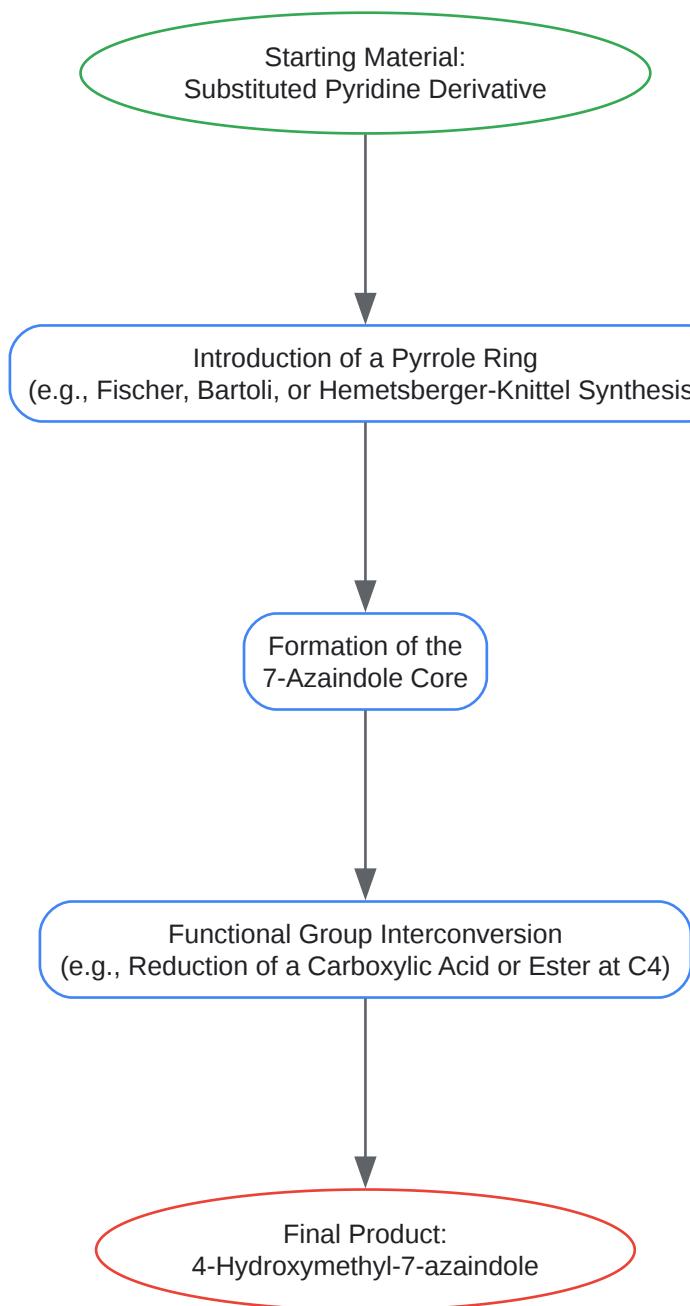
Spectral Data for Structural Elucidation

Accurate structural characterization is paramount in chemical research and drug development. The following section details the key spectral data for **4-Hydroxymethyl-7-azaindole**.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum for **4-Hydroxymethyl-7-azaindole** is available and serves as a primary tool for its identification.[\[3\]](#)

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy


While specific ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectra for **4-Hydroxymethyl-7-azaindole** were not found in the available search results, the expected characteristics can be inferred from the structure and data for analogous compounds.

- ¹³C NMR: The spectrum is expected to show eight distinct carbon signals corresponding to the aromatic rings and the hydroxymethyl group.
- Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z 148.16, with fragmentation patterns corresponding to the loss of the hydroxymethyl group and other characteristic fragments of the 7-azaindole core.

- Infrared Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings, and C-N and C=C stretching vibrations of the heterocyclic system.

Synthesis of 4-Hydroxymethyl-7-azaindole

While a direct, step-by-step experimental protocol for the synthesis of **4-Hydroxymethyl-7-azaindole** was not explicitly found, a plausible synthetic route can be devised based on established methods for the synthesis of 7-azaindole derivatives. A general workflow is presented below.

[Click to download full resolution via product page](#)

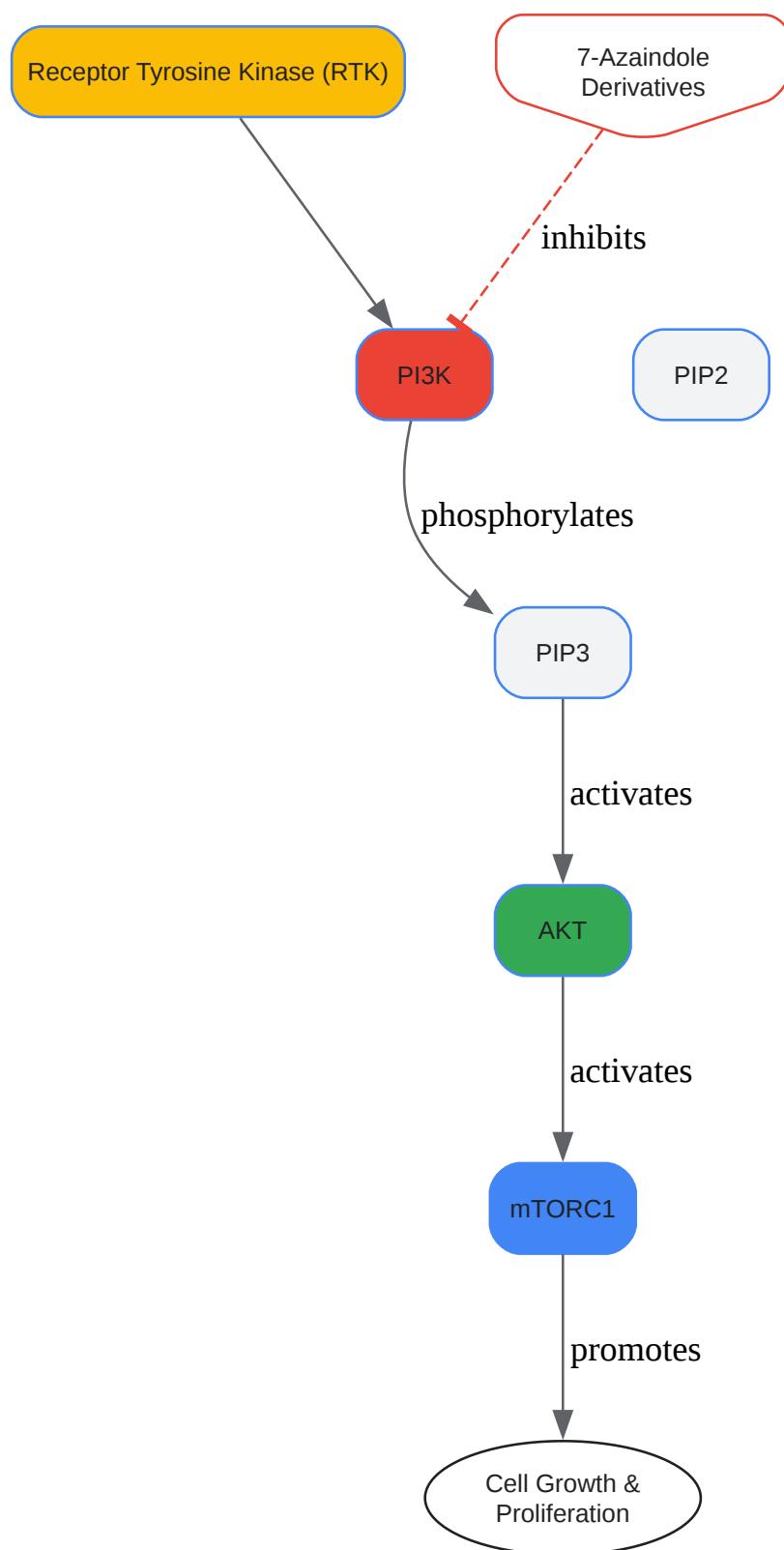
A generalized synthetic workflow for **4-Hydroxymethyl-7-azaindole**.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed experimental protocol would require adaptation from methods used for similar 7-azaindole derivatives. A potential approach could involve the following key steps:

- Preparation of a 4-substituted 7-azaindole precursor: This could be achieved through various established indole synthesis methodologies, such as the Fischer indole synthesis from a suitably substituted aminopyridine.
- Introduction of the hydroxymethyl group: If the precursor contains a carboxylic acid or ester at the 4-position, it can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent such as tetrahydrofuran (THF).

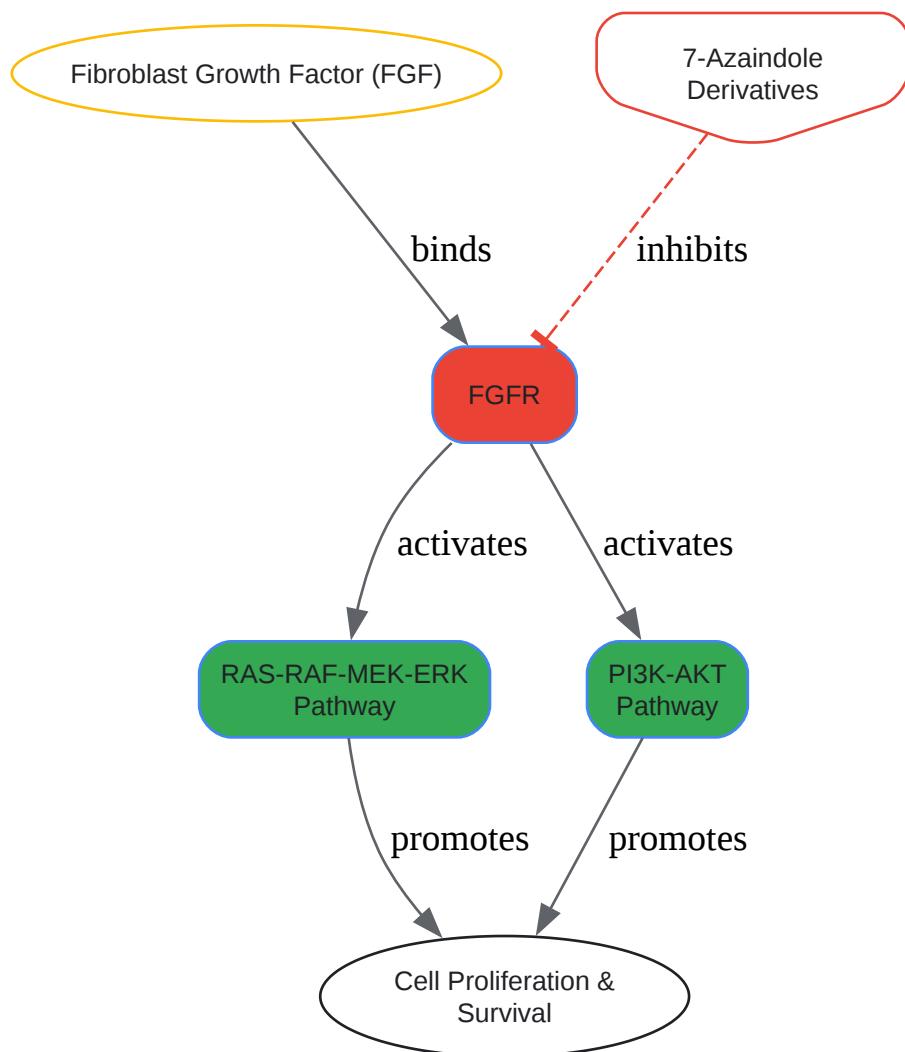
Example of a related experimental procedure for a substituted (1*H*-pyrrolo[2,3-*b*]pyridin-2-yl)phenyl)methanol:


The synthesis of a related compound, (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1*H*-pyrrolo[2,3-*b*]pyridin-2-yl)phenyl)methanol, was achieved via a Suzuki coupling reaction between a protected 4-chloro-2-iodo-7-azaindole and (4-(hydroxymethyl)phenyl)boronic acid. This highlights a potential strategy where a 4-halo-7-azaindole could be coupled with a suitable boronic acid or ester containing a protected hydroxymethyl group, followed by deprotection.

Role in Targeting Signaling Pathways

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Derivatives of 7-azaindole have been shown to target several critical signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Signaling Pathway


The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade.

[Click to download full resolution via product page](#)

Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is linked to the development and progression of various cancers. The 7-azaindole scaffold has been utilized to design potent and selective inhibitors of FGFRs.

[Click to download full resolution via product page](#)

Inhibition of the FGFR signaling pathway by 7-azaindole derivatives.

Conclusion

4-Hydroxymethyl-7-azaindole is a valuable and versatile building block in the field of medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for the development of potent and selective inhibitors of key signaling pathways, such as PI3K/AKT/mTOR and FGFR, which are critical targets in cancer therapy and other diseases. This technical guide has summarized the available information on its properties, synthesis, and biological relevance, providing a foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. Further research to fully characterize its physical properties and to develop optimized and scalable synthetic routes is warranted to expand its application in the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-HYDROXYMETHYL-7-AZAINDOLE | 936549-95-0 [chemicalbook.com]
- 3. 4-HYDROXYMETHYL-7-AZAINDOLE(936549-95-0) 1H NMR [m.chemicalbook.com]
- 4. 4-Hydroxymethyl-7-azaindole, CasNo.936549-95-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. 4-Hydroxymethyl-7-azaindole | 936549-95-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Hydroxymethyl-7-azaindole (CAS 936549-95-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289856#4-hydroxymethyl-7-azaindole-cas-number-936549-95-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com